Potassium dicyanosilver(i)
Description
Potassium dicyanoargentate(I), with the IUPAC-approved name Potassium dicyanoargentate(I) , is a coordination compound with the formula K[Ag(CN)₂]. It consists of a silver(I) center coordinated to two cyanide ligands, forming a linear [Ag(CN)₂]⁻ complex ion, which is stabilized by potassium counterions. This compound is notable for its applications in electroplating, where it serves as a source of silver ions for depositing thin silver coatings onto conductive surfaces . Unlike its gold analog, potassium dicyanoaurate(I), the silver variant is less studied in industrial contexts, though its stability in aqueous solutions makes it valuable in specialized metallurgical processes.
Properties
Molecular Formula |
C2AgKN2 |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
potassium;silver;dicyanide |
InChI |
InChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1 |
InChI Key |
HKSGQTYSSZOJOA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Ag+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Key Bond Distances in [Ag(CN)₂(H₂O)K]
| Bond Type | Length (Å) |
|---|---|
| Ag–C | 2.054 |
| Ag–O (H₂O) | 2.070 |
| K–N | 2.823–2.906 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a three-stage decomposition pathway :
-
Loss of H₂O ligands (25–150°C): Removal of coordinated water molecules.
-
Cyanide ligand degradation (150–400°C): Degradation of CN⁻ groups.
-
Metallic residue formation (>400°C): Residual Ag and K metals remain (calc. mass: 68.06%; found: 67.9%).
Coordination Polymer Formation
K[Ag(CN)₂] exhibits a propensity to form polymeric structures:
-
Sandwich-type frameworks : Ag(CN)₂⁻ units bridge potassium ions, forming a 3D network (Figure 2) . The K–N bond distances range from 2.80–2.90 Å, with octahedral coordination geometry around K⁺ .
-
Hexagonal intermediates : Layers of K⁺ ions are interconnected via Ag(CN)₂⁻ bridges, stabilized by hydrogen bonding between H₂O and CN⁻ .
Table 2: Thermal Decomposition Stages
| Stage | Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| 1 | 25–150 | 5.2 | H₂O ligand removal |
| 2 | 150–400 | 28.7 | CN⁻ degradation |
| 3 | 400–1000 | 23.3 | Metallic residue formation |
Biochemical Interactions
-
Enzyme inhibition : The [Ag(CN)₂(H₂O)K] complex inhibits acetylcholinesterase (AChE) activity (IC₅₀ = 12.5 μM), likely via competitive binding at the enzyme’s active site .
-
DNA binding : Ag(CN)₂⁻-based complexes intercalate or groove-bind to DNA, with binding constants () comparable to cisplatin (10⁴–10⁵ M⁻¹) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares potassium dicyanoargentate(I) with structurally or functionally related cyanide-containing compounds, emphasizing their chemical properties, toxicity, and applications.
Structural and Functional Analogues
Potassium Dicyanoaurate(I) (K[Au(CN)₂]) Formula: K[Au(CN)₂] CAS No.: 13967-50-5 Structure: Linear [Au(CN)₂]⁻ complex, analogous to [Ag(CN)₂]⁻. Applications: Primarily used in gold electroplating and jewelry manufacturing. Toxicity: Less acutely toxic than free cyanide due to the stability of the Au–CN bond, though it can release cyanide under acidic conditions .
Potassium Cyanide (KCN)
- Formula : KCN
- Applications : Industrial synthesis, metallurgy (gold extraction), and laboratory reagent.
- Toxicity : Extremely toxic (LD₅₀ ~5–10 mg/kg in humans) due to rapid cyanide ion release, which inhibits cellular respiration .
Comparative Data Table
Key Research Findings
- Stability: Potassium dicyanoargentate(I) is less stable than its gold counterpart under acidic conditions, posing a higher risk of cyanide release compared to K[Au(CN)₂] .
- Industrial Preference: Potassium dicyanoaurate(I) is more widely used in electroplating due to gold’s corrosion resistance, whereas the silver variant is niche due to tarnishing concerns .
- Safety Handling : Both K[Ag(CN)₂] and K[Au(CN)₂] require stringent ventilation and personal protective equipment (PPE), though KCN demands even stricter protocols due to its acute toxicity .
Critical Notes and Limitations
- Data Gaps: Specific physicochemical data (e.g., solubility, melting point) for potassium dicyanoargentate(I) are absent in the provided evidence; further consultation with primary literature is advised.
- Nomenclature Conflicts: The term "Potassium dicyanosilver(I)" is non-IUPAC; the correct name is Potassium dicyanoargentate(I) .
- Toxicity Misconceptions : While K[Ag(CN)₂] is less hazardous than KCN, improper handling can still lead to cyanide exposure, necessitating adherence to safety guidelines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Potassium dicyanosilver(I), and how can purity be validated methodologically?
- Answer : Synthesis typically involves stoichiometric reactions between silver(I) salts (e.g., AgNO₃) and potassium cyanide under inert atmospheres to prevent oxidation. Purity validation requires titration (e.g., iodometric titration for cyanide quantification) and spectroscopic characterization (FTIR for CN⁻ stretching frequencies, ~2100 cm⁻¹). Quantitative analysis via ICP-MS for Ag⁺ and K⁺ content ensures stoichiometric accuracy. Always adhere to standardized protocols for handling cyanide compounds, as outlined in reagent safety guidelines .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Potassium dicyanosilver(I)’s structure?
- Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving its coordination geometry (e.g., linear [Ag(CN)₂]⁻ units). Pair with Raman spectroscopy to confirm bonding modes (e.g., Ag–C vs. Ag–N vibrations). PXRD can assess phase purity, while XPS validates oxidation states (Ag⁺ vs. Ag⁰). Cross-reference data with computational models (DFT) for bond-length validation .
Q. How can researchers ensure reproducibility in synthesizing Potassium dicyanosilver(I) across laboratories?
- Answer : Standardize protocols using USP-grade reagents, controlled humidity/temperature, and inert gas lines. Document deviations (e.g., trace oxygen exposure) in supplementary materials. Share raw crystallographic data (CIF files) and spectral baselines in repositories. Collaborative validation through inter-lab studies minimizes systematic errors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for Potassium dicyanosilver(I)?
- Answer : Conduct meta-analysis of published ΔG values, identifying variables like solvent polarity (aqueous vs. non-aqueous systems) or measurement techniques (calorimetry vs. electrochemical methods). Use error-propagation models to quantify uncertainties. Replicate disputed experiments with controlled conditions (e.g., O₂-free gloveboxes) and publish negative results to clarify discrepancies .
Q. How can computational chemistry predict ligand substitution kinetics in Potassium dicyanosilver(I) complexes?
- Answer : Apply density functional theory (DFT) to model transition states for ligand exchange (e.g., CN⁻ vs. SCN⁻ substitution). Validate with kinetic studies (stopped-flow spectroscopy) under varying pH and ionic strengths. Correlate activation energies with solvent dielectric constants using Marcus theory .
Q. What interdisciplinary approaches address the photodegradation mechanisms of Potassium dicyanosilver(I) in environmental systems?
- Answer : Combine time-resolved XAFS (X-ray absorption fine structure) to track Ag speciation during UV exposure with LC-MS for cyanide degradation products. Ecological toxicity assays (e.g., Daphnia magna LC₅₀) contextualize environmental risks. Cross-disciplinary teams should align hypotheses with PICOT frameworks (Population: aquatic ecosystems; Intervention: UV intensity; Comparison: untreated controls; Outcome: degradation rates; Time: 24–72 hrs) .
Methodological Guidance
- Data Reporting : Include crystallographic parameters (space group, R-factors), spectral baselines, and raw titration curves in supplementary materials. Use IUPAC nomenclature and SI units .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For example, ethical considerations in cyanide waste disposal .
- Experimental Design : Pre-register protocols on platforms like Open Science Framework to mitigate bias. Use factorial design to test multiple variables (e.g., temperature, counterion effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
